molecular formula C8H8N2OS B2943437 2-Methoxy-1,3-benzothiazol-5-amine CAS No. 99584-07-3

2-Methoxy-1,3-benzothiazol-5-amine

Cat. No.: B2943437
CAS No.: 99584-07-3
M. Wt: 180.23
InChI Key: RFVNKBYETPITRU-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methoxy group at the 2-position and an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-benzothiazol-5-amine typically involves the reaction of 2-mercaptoaniline with methoxy-substituted aldehydes under acidic conditions. One common method is the condensation of 2-mercaptoaniline with 3-methoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated and nitrated benzothiazole derivatives.

Scientific Research Applications

2-Methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methoxy-1,3-benzothiazol-5-amine can be compared with other benzothiazole derivatives:

    2-Amino-6-methoxybenzothiazole: Similar structure but with an amino group at the 2-position.

    2-Methoxy-6-ethoxybenzothiazole: Contains an ethoxy group instead of an amino group.

    2-Methylbenzothiazole: Lacks the methoxy and amino substituents.

Uniqueness

The presence of both methoxy and amino groups in this compound imparts unique chemical and biological properties. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNKBYETPITRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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